(2R)-2-Amino-2-(oxolan-3-yl)acetic acid
Description
(2R)-2-Amino-2-(oxolan-3-yl)acetic acid is a non-proteinogenic amino acid derivative characterized by a tetrahydrofuran (oxolane) ring substituted at the 3-position of the α-carbon of the glycine backbone. Its stereochemistry at the α-carbon is designated as the R-configuration, which may influence its biological interactions and synthetic applications. This compound is structurally distinct due to the oxolane ring, which confers conformational rigidity and moderate polarity compared to aromatic or aliphatic substituents.
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2R)-2-amino-2-(oxolan-3-yl)acetic acid |
InChI |
InChI=1S/C6H11NO3/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3,7H2,(H,8,9)/t4?,5-/m1/s1 |
InChI Key |
HAKFKLNJIKJGET-BRJRFNKRSA-N |
Isomeric SMILES |
C1COCC1[C@H](C(=O)O)N |
Canonical SMILES |
C1COCC1C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(oxolan-3-yl)acetic acid typically involves the reaction of oxolane derivatives with amino acids under specific conditions. One common method includes the use of oxolane-3-carboxylic acid, which is reacted with ammonia or an amine source to introduce the amino group. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants and the use of catalysts to enhance the reaction rate. Purification steps such as crystallization or chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(oxolan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxolane-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Scientific Research Applications
(2R)-2-Amino-2-(oxolan-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (2R)-2-Amino-2-(oxolan-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxolane ring provides structural stability and can participate in various biochemical pathways.
Comparison with Similar Compounds
Structural Differences and Pharmacological Implications
Oxolane vs. Aromatic Substituents: The oxolane ring in the target compound provides a saturated, oxygen-containing heterocycle, which may enhance water solubility compared to purely hydrophobic substituents (e.g., dichlorobenzyl in ). In contrast, ibotenic acid’s isoxazole ring enables hydrogen bonding and metal coordination, critical for its activity at NMDA receptors .
Stereochemistry and Chirality :
- The R-configuration at the α-carbon differentiates the target compound from S-configured analogs like ibotenic acid. Stereochemistry significantly affects biological activity; for example, amoxicillin’s (2R)-4-hydroxyphenyl group is essential for binding to penicillin-binding proteins .
Functional Group Effects :
- Halogenated derivatives (e.g., 2-fluorophenyl in or dichlorobenzyl in ) exhibit increased metabolic stability and binding affinity due to electronegative effects. The oxolane substituent lacks such electronegativity but may reduce toxicity risks associated with halogenated aromatics.
Biological Activity
(2R)-2-Amino-2-(oxolan-3-yl)acetic acid, also known as (R)-2-amino-2-(oxetan-3-yl)acetic acid, is an amino acid derivative characterized by its unique oxetane ring structure. This compound has garnered attention in various fields, including biochemistry and medicinal chemistry, due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 131.13 g/mol. The presence of both amino and carboxylic acid functional groups contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 131.13 g/mol |
| Functional Groups | Amino, Carboxylic |
| Structural Feature | Oxetane Ring |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmission and influence metabolic pathways through these interactions.
Therapeutic Potential
Research indicates that this compound could serve as a potential therapeutic agent in treating various diseases. Notably, studies have explored its effects on cancer cell lines, demonstrating antiproliferative activity against breast cancer cells . The compound's unique stereochemistry may enhance its selectivity and efficacy in targeting specific biological pathways.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on different cancer cell lines using MTT assays. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-468.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 | 15.4 | Significant reduction in viability |
| MDA-MB-468 | 12.8 | Notable antiproliferative effects |
Enzyme Interactions
The compound has been studied for its potential interactions with key enzymes involved in metabolic processes. Its ability to bind to specific enzyme active sites can modulate their activity, influencing biochemical pathways critical for cellular function.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| (S)-2-Amino-2-(oxetan-3-YL)acetic acid | Enantiomer | Opposite chirality; may exhibit different activity |
| 2-Aminobutyric acid | Straight-chain | Lacks cyclic structure; involved in neurotransmission |
| 4-Hydroxyproline | Cyclic amino acid | Important in collagen stability |
The oxetane ring in this compound distinguishes it from other amino acids and derivatives, potentially imparting distinct chemical reactivity and biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
